N-(5-chloro-2-methylphenyl)-6-ethoxypyridazine-3-carboxamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-6-ethoxypyridazine-3-carboxamide: is an organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a pyridazine ring substituted with an ethoxy group at the 6-position and a carboxamide group at the 3-position, along with a 5-chloro-2-methylphenyl group attached to the nitrogen atom of the carboxamide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-6-ethoxypyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an appropriate ethylating agent, such as ethyl iodide, reacts with the pyridazine ring.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyridazine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Attachment of the 5-chloro-2-methylphenyl Group: The final step involves the coupling of the 5-chloro-2-methylphenyl group to the nitrogen atom of the carboxamide, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Common industrial methods include:
Batch and Continuous Flow Processes: These processes ensure consistent quality and yield of the compound.
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Activity Studies: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine:
Drug Development: Research is conducted to explore the compound’s potential as a therapeutic agent for various diseases.
Industry:
Material Science: The compound is investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-6-ethoxypyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
- N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
- Phenyl isocyanate
- Various pyridazine derivatives
Uniqueness: N-(5-chloro-2-methylphenyl)-6-ethoxypyridazine-3-carboxamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-6-ethoxypyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-3-20-13-7-6-11(17-18-13)14(19)16-12-8-10(15)5-4-9(12)2/h4-8H,3H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUKJAVSLCVWNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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